molecular formula C22H17N3O B4445792 N-benzyl-2-(3-pyridinyl)-4-quinolinecarboxamide

N-benzyl-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B4445792
M. Wt: 339.4 g/mol
InChI Key: MXEGPTCOKYLVPF-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as BPQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. BPQ is a member of the quinoline family, which is known for its diverse pharmacological properties.

Mechanism of Action

N-benzyl-2-(3-pyridinyl)-4-quinolinecarboxamide is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N-benzyl-2-(3-pyridinyl)-4-quinolinecarboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on N-benzyl-2-(3-pyridinyl)-4-quinolinecarboxamide. One area of interest is the development of analogs with improved pharmacological properties. Another area of research is the identification of additional targets for this compound, which could lead to the development of new therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

N-benzyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. This compound has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.

Properties

IUPAC Name

N-benzyl-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-22(24-14-16-7-2-1-3-8-16)19-13-21(17-9-6-12-23-15-17)25-20-11-5-4-10-18(19)20/h1-13,15H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEGPTCOKYLVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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